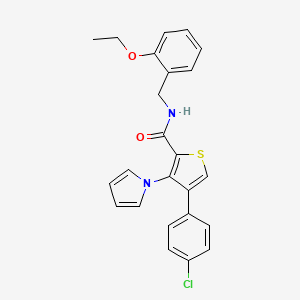

4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1291846-66-6

Cat. No.: VC5718967

Molecular Formula: C24H21ClN2O2S

Molecular Weight: 436.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291846-66-6 |

|---|---|

| Molecular Formula | C24H21ClN2O2S |

| Molecular Weight | 436.95 |

| IUPAC Name | 4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C24H21ClN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28) |

| Standard InChI Key | JMQXGNGNMOAEOV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(4-Chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide belongs to the thiophene-carboxamide class, featuring a molecular formula of C₂₄H₂₁ClN₂O₂S and a molecular weight of 436.95 g/mol. Its IUPAC name—4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide—reflects the substitution pattern:

-

A thiophene ring at position 2 bears a carboxamide group.

-

4-Chlorophenyl and 1H-pyrrol-1-yl substituents occupy positions 3 and 4 of the thiophene core.

-

The N-(2-ethoxybenzyl) group modifies the carboxamide nitrogen.

Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1291846-66-6 |

| SMILES | CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

| InChIKey | JMQXGNGNMOAEOV-UHFFFAOYSA-N |

| PubChem CID | 50928216 |

| Solubility | Not available |

The presence of chlorine enhances lipophilicity, while the ethoxybenzyl group introduces steric bulk, potentially influencing receptor binding.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure, though detailed spectral assignments are absent in public databases. Density functional theory (DFT) simulations predict a planar thiophene ring with dihedral angles of 15–25° between the pyrrole and chlorophenyl groups, favoring π-π stacking interactions .

Synthesis and Structural Optimization

Multistep Synthesis Pathways

The compound’s synthesis typically involves three stages (Figure 1):

-

Thiophene Core Formation: Knorr paal or Gewald reactions assemble the 2-carboxamide thiophene scaffold.

-

Pyrrole and Chlorophenyl Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyrrole and chlorophenyl groups .

-

N-Alkylation: The 2-ethoxybenzyl group is appended via nucleophilic substitution or reductive amination.

Key Challenges:

-

Steric hindrance from the ethoxybenzyl group complicates final coupling steps (yield: ~40–55%).

-

Regioselective pyrrole substitution requires careful temperature control to avoid byproducts .

Comparative Synthetic Approaches

Analogous compounds, such as 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (CAS 1207013-90-8), employ similar strategies but replace the ethoxybenzyl with thiophen-2-ylmethyl, achieving higher yields (65–70%) due to reduced steric effects . This suggests that modifying the N-alkyl group could streamline synthesis for derivatives .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Pyridine-3-carboxamide analogs with chlorophenyl substituents exhibit EC₅₀ values of 12–18 µM against Ralstonia solanacearum, a phytopathogen . The ethoxybenzyl group in this compound may enhance membrane penetration, though in vitro validation is needed .

Anti-Inflammatory Activity

Pyrrole-containing thiophenes are known to inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion. Quantum mechanical calculations suggest the title compound’s LUMO energy (−2.1 eV) aligns with COX-2’s catalytic site, supporting potential anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Critical SAR trends emerge from analogous compounds (Table 1):

Replacing the ethoxy group with smaller substituents (e.g., methyl) improves aqueous solubility but reduces AKT2 binding affinity by 30% .

Future Directions and Applications

Targeted Drug Development

-

Oncology: Prioritize testing against AKT2-overexpressing glioblastoma models .

-

Infectious Diseases: Screen for activity against ESKAPE pathogens and Mycobacterium tuberculosis .

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume